
2-(m-Ethoxyphenyl)-s-triazolo(5,1-a)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(m-Ethoxyphenyl)-s-triazolo(5,1-a)isoquinoline is a heterocyclic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(m-Ethoxyphenyl)-s-triazolo(5,1-a)isoquinoline can be achieved through various methods. One common approach involves the reaction of isoquinoline with appropriate substituted benzaldehydes under acidic conditions. Another method includes the use of metal-catalyzed reactions, such as ruthenium(II)-catalyzed annulation of pyrazole derivatives with alkynes . These reactions typically proceed efficiently in water under nitrogen atmosphere, leading to high yields of the desired product .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves environmentally friendly routes. For example, the synthesis of benzimidazo[2,1-a]isoquinoline using 2-ethynylbenzaldehyde and substituted alkynylbenzaldehyde as raw materials in ethanol has been proposed . This method provides a sustainable and efficient approach to producing isoquinoline derivatives on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(m-Ethoxyphenyl)-s-triazolo(5,1-a)isoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of isoquinoline derivatives include organolithiums, organomagnesiums, and various electrophiles . For example, the deprotonative metalation of haloquinolines using lithium diisopropylamide in THF at low temperatures is a well-known method .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction of isoquinoline with alkyl propiolates and thiazolidin-2,4-dione yields functionalized 1,2-dihydroisoquinolines .
Applications De Recherche Scientifique
2-(m-Ethoxyphenyl)-s-triazolo(5,1-a)isoquinoline has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, isoquinoline derivatives exhibit a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, antimalarial, and anti-inflammatory effects . These compounds are also employed in the development of novel bioactive molecules and potential anticancer drugs .
Mécanisme D'action
The mechanism of action of 2-(m-Ethoxyphenyl)-s-triazolo(5,1-a)isoquinoline involves its interaction with specific molecular targets and pathways. For example, some isoquinoline derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and reduce the production of prostaglandin E2 (PGE2), which are key modulators of the inflammatory response . Additionally, these compounds may interact with various receptors and enzymes, leading to their diverse biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2-(m-Ethoxyphenyl)-s-triazolo(5,1-a)isoquinoline include pyrazolo[5,1-a]isoquinolines and benzimidazo[2,1-a]isoquinoline . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets this compound apart is its unique combination of the triazolo and isoquinoline moieties, which may confer distinct pharmacological properties and enhance its potential as a therapeutic agent. The presence of the m-ethoxyphenyl group further contributes to its unique chemical and biological characteristics.
Propriétés
Numéro CAS |
75318-59-1 |
|---|---|
Formule moléculaire |
C18H15N3O |
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
2-(3-ethoxyphenyl)-[1,2,4]triazolo[5,1-a]isoquinoline |
InChI |
InChI=1S/C18H15N3O/c1-2-22-15-8-5-7-14(12-15)17-19-18-16-9-4-3-6-13(16)10-11-21(18)20-17/h3-12H,2H2,1H3 |
Clé InChI |
LODYXRXOIKNBHG-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1)C2=NN3C=CC4=CC=CC=C4C3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


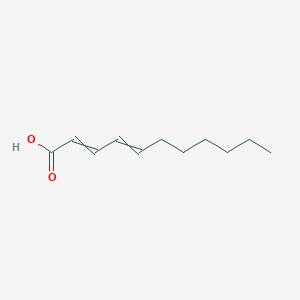
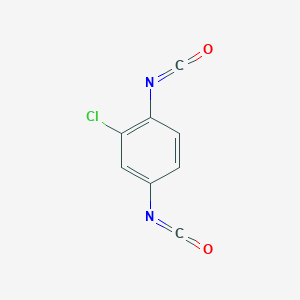
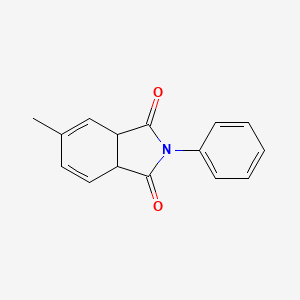
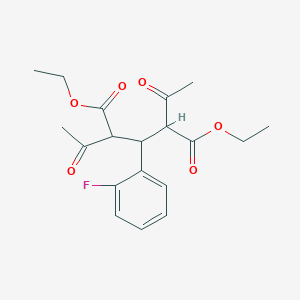
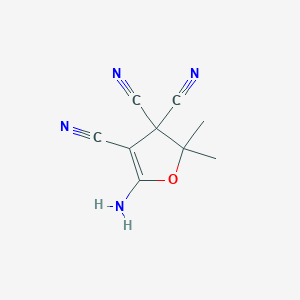
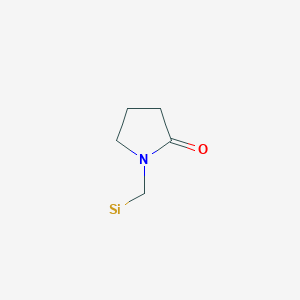
![1-[1-(Trichlorogermyl)ethyl]pyrrolidin-2-one](/img/structure/B14453755.png)
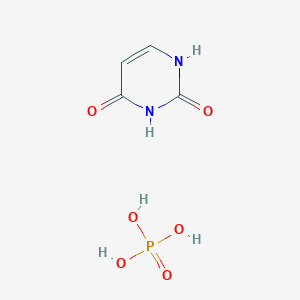
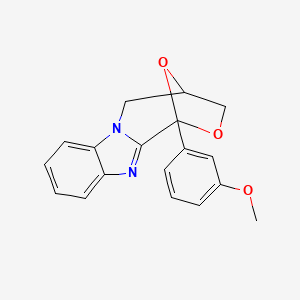
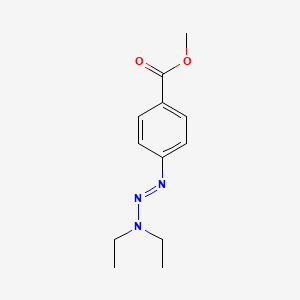
![Bis[tetrakis(decyl)phosphanium] sulfate](/img/structure/B14453787.png)

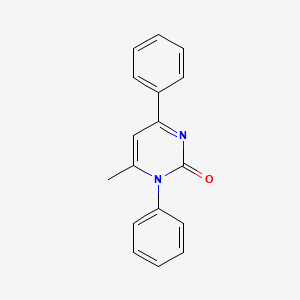
![Diethyl [(E)-benzylideneamino]propanedioate](/img/structure/B14453822.png)
